(E)-3-(2,5-difluorophenyl)-1-(4-(2-fluoroethyl)piperazin-1-yl)prop-2-en-1-one
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Description
(E)-3-(2,5-difluorophenyl)-1-(4-(2-fluoroethyl)piperazin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C15H17F3N2O and its molecular weight is 298.309. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques
Research has demonstrated various synthesis techniques for compounds structurally related to "(E)-3-(2,5-difluorophenyl)-1-(4-(2-fluoroethyl)piperazin-1-yl)prop-2-en-1-one." For instance, the Fe-catalyzed synthesis of flunarizine, a drug belonging to calcium channel blockers, showcases a method for constructing similar compounds through regioselective metal-catalyzed amination (Shakhmaev, Sunagatullina, & Zorin, 2016). Additionally, electrochemical fluorination techniques have been applied to piperazine derivatives, providing insights into the preparation of fluorinated compounds (Abe, Baba, & Soloshonok, 2001).
Molecular Structure and Interactions
Studies on closely related compounds have highlighted their molecular structures and intermolecular interactions. For example, investigations into 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines have revealed how similar molecular conformations can result in different intermolecular interactions, impacting the compound's properties and potential applications (Mahesha et al., 2019).
Biological Activities and Applications
Cytotoxic and Antitumor Activities
The design and synthesis of indole-based 1,4-disubstituted piperazines have shown significant cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy (Köksal Akkoç et al., 2012). Similarly, cinnamide derivatives have been synthesized and evaluated for their anti-ischemic activity, demonstrating effective activities against neurotoxicity induced by glutamine in PC12 cells (Zhong et al., 2018).
Antifungal and Antimalarial Properties
Research into optically active antifungal azoles has identified compounds with significant antifungal activity against various fungal cultures, including resistant strains, indicating their potential use as antifungal agents (Upadhayaya et al., 2004). Furthermore, aryl piperazine and pyrrolidine derivatives have been evaluated for their capacity to inhibit the growth of Plasmodium falciparum, offering insights into new treatments for malaria (Mendoza et al., 2011).
Properties
IUPAC Name |
(E)-3-(2,5-difluorophenyl)-1-[4-(2-fluoroethyl)piperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O/c16-5-6-19-7-9-20(10-8-19)15(21)4-1-12-11-13(17)2-3-14(12)18/h1-4,11H,5-10H2/b4-1+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKLCPYBAMOBKX-DAFODLJHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCF)C(=O)C=CC2=C(C=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCF)C(=O)/C=C/C2=C(C=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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